Laniquidar
Overview
Description
Laniquidar is a third-generation P-glycoprotein inhibitor that has been studied for its potential in treating various cancers, including acute myeloid leukemia and myelodysplastic syndrome . It is a benzazepine derivative with the chemical name methyl 11-(1-{2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl}piperidin-4-ylidene)-6,11-dihydro-5H-imidazo2,1-bbenzazepine-3-carboxylate . Despite its promising properties, this compound was discontinued due to its low bioavailability and high variability in patient responses .
Preparation Methods
The synthesis of laniquidar involves multiple steps, starting with the preparation of the benzazepine core. The synthetic route typically includes the following steps:
Formation of the benzazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine moiety: The piperidine ring is introduced through a series of substitution reactions.
Attachment of the quinoline group: The quinoline moiety is attached via an ether linkage to the phenyl ring.
Final modifications:
Industrial production methods for this compound are not well-documented due to its discontinuation in clinical development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Laniquidar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and quinoline moieties.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Laniquidar serves as a model compound for studying the synthesis and reactivity of benzazepine derivatives.
Biology: It is used to investigate the role of P-glycoprotein in drug resistance and cellular efflux mechanisms.
Mechanism of Action
Laniquidar exerts its effects by inhibiting P-glycoprotein, a multidrug resistance protein that actively transports various substrates, including chemotherapeutic drugs, out of cells . By binding to P-glycoprotein, this compound induces a conformational change that hinders ATP hydrolysis, thereby preventing the efflux of substrates and increasing their intracellular concentration . This mechanism enhances the efficacy of chemotherapeutic agents and helps overcome drug resistance in cancer cells .
Comparison with Similar Compounds
Laniquidar is similar to other P-glycoprotein inhibitors, such as tariquidar and zosuquidar . it is unique in its high selectivity and lipophilicity, which contribute to its potent inhibitory effects . Compared to tariquidar and zosuquidar, this compound has a distinct chemical structure that includes a benzazepine core and a quinoline moiety . Despite its promising properties, this compound’s clinical development was hindered by its low bioavailability and high variability in patient responses .
Similar Compounds
- Tariquidar
- Zosuquidar
- Elacridar
- Valspodar
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties .
Properties
CAS No. |
197509-46-9 |
---|---|
Molecular Formula |
C37H36N4O3 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
methyl 11-[1-[2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl]piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylate |
InChI |
InChI=1S/C37H36N4O3/c1-43-37(42)34-24-38-36-35(32-8-4-2-6-27(32)19-23-41(34)36)29-17-21-40(22-18-29)20-16-26-10-14-31(15-11-26)44-25-30-13-12-28-7-3-5-9-33(28)39-30/h2-15,24H,16-23,25H2,1H3 |
InChI Key |
TULGGJGJQXESOO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6 |
Canonical SMILES |
COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6 |
Appearance |
yellow solid powder |
Key on ui other cas no. |
197509-46-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11C-laniquidar laniquidar R 101933 R-101933 R101933 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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